molecular formula C12H17NO2 B13568710 Tert-butyl 2-amino-6-methylbenzoate

Tert-butyl 2-amino-6-methylbenzoate

Cat. No.: B13568710
M. Wt: 207.27 g/mol
InChI Key: SCOWBCHXUOEXDO-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-6-methylbenzoate is a chemical compound of interest in organic synthesis and pharmaceutical research. It features both a protected amine group and a sterically hindered tert-butyl ester on a methyl-substituted aromatic ring. This structure makes it a valuable synthetic intermediate or building block for constructing more complex molecules. The tert-butyl group is a common moiety in medicinal chemistry, known for its ability to influence the pharmacokinetic properties of drug candidates by improving metabolic stability and enhancing binding affinity through hydrophobic interactions and steric shielding . In research settings, analogous benzoate esters are frequently employed in developing active pharmaceutical ingredients (APIs) and ligands for various biological targets . The specific arrangement of the amino and methyl substituents on the benzoate ring suggests potential applications in the synthesis of specialized chemicals. Researchers utilize this compound strictly as a building block in chemical synthesis, and its mechanism of action is dependent on the final molecule it is incorporated into. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl 2-amino-6-methylbenzoate

InChI

InChI=1S/C12H17NO2/c1-8-6-5-7-9(13)10(8)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3

InChI Key

SCOWBCHXUOEXDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the esterification of 2-amino-6-methylbenzoic acid or its derivatives with tert-butanol or tert-butyl protecting groups. The key challenge is the selective protection of the carboxyl group as a tert-butyl ester while maintaining the amino substituent intact.

Esterification via Acid Chloride Intermediate

One widely used method involves first converting 2-amino-6-methylbenzoic acid to its acid chloride derivative using thionyl chloride (SOCl₂), followed by reaction with tert-butanol to form the tert-butyl ester. This approach is supported by general procedures for esterification of 2-aminobenzoic acids:

  • Step 1: Reflux 2-amino-6-methylbenzoic acid in thionyl chloride (0.68 M) under dry argon atmosphere for 2 hours.
  • Step 2: Remove volatiles under reduced pressure.
  • Step 3: Cool residue and add ice-cold methanol or tert-butanol (final concentration ~0.45 M).
  • Step 4: Reflux for 1 hour, then remove volatiles and purify by extraction and washing steps.

This method ensures high purity of the tert-butyl ester and is adaptable for scale-up.

Direct Esterification with tert-Butyl Protecting Agents

An alternative method uses di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as potassium carbonate in aqueous-organic media (e.g., 1,4-dioxane/water) at low temperature (0–20 °C) for 3 hours. This method is particularly useful for introducing tert-butyl carbamate protecting groups on amino functionalities but can also be adapted for ester formation on carboxylic acids with appropriate conditions.

  • Reaction conditions: 15.2 g Boc₂O in 58 mL dioxane added to a mixture of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl-amine and potassium carbonate in dioxane/water.
  • Work-up: Dilution with water, filtration through silica gel, washing, and extraction with ethyl acetate.
  • Yield: 87% isolated product with characteristic NMR signals confirming structure.

This method provides mild conditions and good yields, suitable for sensitive substrates.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield
Acid chloride + tert-butanol SOCl₂ reflux, tert-butanol reflux High purity, well-established Use of corrosive reagents (SOCl₂) High (70-90%)
Boc₂O with K₂CO₃ in dioxane/water Boc₂O, potassium carbonate, 0–20 °C, 3 h Mild conditions, good for sensitive groups May require careful purification High (~87%)
Catalytic hydrogenation + esterification Pd/C or Pt/C, H₂, methanol, then tert-butylation Useful for precursor preparation Multi-step, requires catalyst recovery Moderate to high
Direct esterification (acid + tert-butanol + acid catalyst) Acid catalyst, heat Simple setup Possible side reactions, lower selectivity Variable

Experimental Data and Characterization

NMR Characterization (Example from Boc₂O method)

NMR Signal (ppm) Multiplicity Integration Assignment
1.41 singlet (s) 9H tert-butyl methyl protons
2.43 triplet (t) 2H Aromatic methyl or methylene protons
3.56 triplet (t) 2H CH₂ adjacent to amino group
4.28 singlet (s) 2H Amino protons or adjacent CH₂
6.80 singlet (s) 2H Aromatic protons

These data confirm the presence of the tert-butyl ester and amino substitution on the aromatic ring.

Reaction Conditions Summary Table

Step Temperature (°C) Time Catalyst/Reagent Solvent
Acid chloride formation Reflux (~70) 2 h Thionyl chloride (SOCl₂) None (neat)
Esterification Reflux (~65) 1 h tert-butanol tert-butanol
Boc protection 0–20 3 h Boc₂O, K₂CO₃ 1,4-dioxane/water
Catalytic hydrogenation 60–90 Several h Pd/C or Pt/C, H₂ Methanol

Summary and Recommendations

The preparation of this compound is most efficiently achieved by either:

Catalytic hydrogenation routes are valuable for precursor synthesis but involve additional steps.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-6-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Tert-butyl 2-amino-6-methylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Tert-butyl 2-amino-6-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-methylbenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-amino-6-methylbenzoate with structurally or functionally related tert-butyl derivatives, leveraging data from available sources.

Tert-butyl Alcohol (t-Butanol)

  • Structure : Simplest tert-butyl compound (C₄H₁₀O).
  • Key Properties :
    • Reactivity : Reacts violently with oxidizing agents (e.g., peroxides, chlorates) and strong acids, producing flammable gases like isobutylene .
    • Hazards :
  • Acute exposure causes skin/eye irritation, respiratory distress, and central nervous system depression .
  • Workplace Limits: OSHA PEL = 100 ppm (8-hour avg); NIOSH STEL = 150 ppm .
  • Contrast with Target Compound: Unlike tert-butyl alcohol, this compound lacks documented acute toxicity but may share reactivity concerns due to the ester group.

Tert-butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate (CAS 1186654-76-1)

  • Structure : Complex pyrrolidine derivative with tert-butyl ester and methoxyphenyl groups.
  • Key Properties: Hazards: No known hazards reported; stable under recommended storage conditions . Applications: Used in specialized chemical research and development .

Tert-butyl 2-Amino-6-Methoxybenzoate (CAS 1533154-01-6)

  • Structure : Structural analog of the target compound, substituting methyl with methoxy.
  • Key Properties: Storage: Requires refrigeration (2–8°C) .
  • Contrast with Target Compound : The methyl substituent in the target compound likely reduces polarity, enhancing lipophilicity and possibly affecting bioavailability compared to the methoxy analog.

Comparative Data Table

Property This compound Tert-butyl Alcohol Tert-butyl Pyrrolidine Carboxylate Tert-butyl 2-Amino-6-Methoxybenzoate
Molecular Weight ~223.27 (estimated) 74.12 307.4 223.27
Storage Conditions Likely room temperature* Room temperature (flammable) Stable at room temperature 2–8°C
Key Hazards Not documented Irritant, CNS depressant None reported Unspecified
Reactivity Potential amine-related sensitivity High (oxidizers, acids) Low Moderate (methoxy group)
Primary Use Pharmaceutical intermediate Solvent, fuel additive R&D applications Pharmaceutical intermediate

*Inferred from structural analogs; direct data unavailable.

Research Findings and Limitations

  • Reactivity Insights: The amino group in this compound may render it susceptible to electrophilic attacks or oxidation, unlike the inert pyrrolidine derivative .
  • Toxicity Gaps : While tert-butyl alcohol has well-documented hazards, the target compound’s safety profile remains uncharacterized, necessitating precautionary handling akin to its methoxy analog .
  • Synthetic Utility : The methyl group’s electron-donating effects could enhance stability in coupling reactions compared to methoxy-substituted analogs, though experimental validation is required.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of tert-butyl 2-amino-6-methylbenzoate?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions, such as temperature, solvent selection, and stoichiometry. For example, tert-butyl esters are sensitive to hydrolysis, so anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical. Purification via column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) or recrystallization (using ethanol or methanol) ensures high purity. Monitoring reaction progress with TLC and adjusting catalyst loading (e.g., using DMAP for esterification) can improve yields .

Q. Which purification techniques are most effective for this compound?

  • Methodological Answer: Column chromatography is widely used due to the compound’s moderate polarity. A silica gel stationary phase with a hexane/ethyl acetate gradient (e.g., 3:1 to 1:1) effectively separates impurities. Recrystallization from ethanol or methanol is also viable if the compound exhibits sufficient solubility differences from byproducts. Post-purification, drying under vacuum (<40°C) prevents thermal degradation .

Q. What spectroscopic methods are essential for confirming the structure of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR confirms the tert-butyl group (δ ~1.4 ppm, singlet, 9H) and aromatic protons (δ ~6.5–7.5 ppm). 13^{13}C NMR identifies ester carbonyl (δ ~165–170 ppm) and methyl/tert-butyl carbons.
  • IR Spectroscopy: Stretching vibrations for ester C=O (~1720 cm1^{-1}) and NH2_2 (~3350 cm1^{-1}) are diagnostic.
  • Mass Spectrometry (MS): ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 222) and fragmentation patterns .

Advanced Research Questions

Q. How does the tert-butyl group influence regioselectivity in substitution reactions involving this compound?

  • Methodological Answer: The tert-butyl group’s steric bulk directs electrophilic substitution to the para position of the amino group. For example, nitration or halogenation favors the 4-position due to steric hindrance at the ortho positions. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing transition-state energies and charge distribution. Experimental validation via regiochemical analysis (e.g., NOESY NMR) is recommended .

Q. What factors affect the stability of this compound under acidic or basic conditions?

  • Methodological Answer: The ester group is prone to hydrolysis under strong acidic (e.g., HCl/MeOH) or basic (e.g., NaOH/H2_2O) conditions. The tert-butyl group slows hydrolysis due to steric protection, but prolonged exposure (>12 hours at 50°C) degrades the compound. Stability studies using HPLC or 1^1H NMR to monitor degradation products (e.g., 2-amino-6-methylbenzoic acid) are essential for optimizing reaction protocols .

Q. How can DFT calculations predict the conformational stability of this compound derivatives?

  • Methodological Answer: Density Functional Theory (DFT) with solvent models (e.g., PCM for ethanol) evaluates the axial vs. equatorial positioning of the tert-butyl group. For example, explicit solvent molecules in calculations stabilize equatorial conformers, while gas-phase models favor axial orientations. Low-temperature NMR (e.g., 200 K in CD2_2Cl2_2) can experimentally validate computational predictions .

Q. What strategies can be employed to utilize this compound in drug discovery?

  • Methodological Answer: The compound serves as a precursor for bioactive molecules. Key strategies include:

  • Functionalization: Introduce halogens or sulfonamides at the amino group for kinase inhibition studies.
  • Peptide coupling: Use EDCI/HOBt to link the benzoate to peptide backbones, enhancing cellular permeability.
  • Leverage analogous systems: Apply methodologies from structurally related compounds (e.g., tert-butyl boronate esters) to design proteolysis-targeting chimeras (PROTACs) .

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